4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-6-(pyridin-4-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWWLWBHCUHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine typically involves the reaction of 4-methylpyrimidine with pyridin-4-ylmethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions. For example:
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Sulfoxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.
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Sulfonation : Oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thioether to a sulfone group at 80–100°C .
Table 1: Oxidation Reaction Parameters
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0–25°C, 6h | Sulfoxide derivative | 85–90 |
| H₂O₂ (30%) | AcOH, 80°C, 12h | Sulfone derivative | 75–80 |
Nucleophilic Substitution
The pyrimidine ring facilitates nucleophilic displacement at electron-deficient positions (e.g., C2 or C4). For instance:
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Amination : Reaction with ammonia or primary amines in ethanol under reflux replaces the methylthio group with an amine, forming 4-methyl-6-(pyridin-4-ylmethyl)aminopyrimidine .
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) at 110°C replaces hydroxyl groups with chlorine, enhancing electrophilicity for further coupling .
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles:
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Pyridopyrimidine Formation : Heating with ethyl cyanoacetate in DMF forms pyrido[2,3-d]pyrimidine derivatives via Knoevenagel condensation .
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Triazolopyrimidine Synthesis : Reaction with hydrazine followed by cyclization with nitrous acid yields triazole-fused pyrimidines .
Table 2: Cyclocondensation Outcomes
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Ethyl cyanoacetate | DMF, 120°C, 8h | Pyrido[2,3-d]pyrimidine | Anticancer agents |
| Hydrazine + HNO₂ | EtOH, 0°C, 2h | Triazolopyrimidine | Antimicrobial scaffolds |
Acylation and Alkylation
The thioether sulfur participates in S-acylation and alkylation:
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S-Benzoylation : Reacting with benzoyl chloride in pyridine forms S-benzoyl derivatives, confirmed by IR peaks at 1690 cm⁻¹ (C=O) and 1324 cm⁻¹ (S=O) .
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Alkylation with Epoxides : Treatment with 2-(chloromethyl)oxirane in KOH yields epoxyalkylthio-pyrimidines, useful for polymer crosslinking .
Metal Complexation
The pyridine nitrogen and thioether sulfur act as ligands for transition metals:
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Copper Complexes : Reaction with CuSO₄ produces stable complexes showing enhanced antimicrobial activity (MIC: 0.25 µg/mL against S. aureus) .
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Palladium Catalysis : Forms Pd(II) complexes for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives that can exhibit varied properties and functionalities. This versatility is crucial in drug development and materials science.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing strong to moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance its efficacy against pathogens .
Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those of established antiviral agents, making it a candidate for further exploration in antiviral drug development .
Anticancer Potential
The anticancer properties of this compound have been highlighted in several studies. It has shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. For instance, studies have reported IC50 values around 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells . This suggests potential as a lead compound for developing new anticancer therapies.
Medical Research
Neuroprotective and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound is being explored for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its anti-inflammatory properties could also make it a candidate for conditions characterized by chronic inflammation .
Industrial Applications
Catalysis and Material Development
In industrial chemistry, this compound is used as a catalyst in various chemical reactions due to its unique electronic properties. Moreover, it is being explored in the development of new materials with specific functionalities, including polymers and coatings that require enhanced durability or specific chemical reactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- Conformational Flexibility : The thioether linker in the target compound allows rotational freedom between the pyrimidine and pyridine rings, whereas rigid substituents (e.g., phenyl in ) restrict motion, affecting binding interactions.
- Hydrogen Bonding: Unlike the hydroxyl and thione groups in , the thioether in the target compound lacks hydrogen-bond donor capacity but may participate in weaker interactions (e.g., C–H···S).
Crystallographic and Geometric Analysis
Table 2: Dihedral Angles and Ring Planarity
Insights :
- Non-coplanar arrangements (e.g., 65.58° in ) reduce π-π stacking but increase solubility. The target compound’s pyridinylmethylthio group may adopt similar angles, influencing packing efficiency in crystals or binding to biological targets.
- Steric hindrance from bulky substituents (e.g., piperidinyl in ) could limit intermolecular interactions compared to smaller groups like methylthio.
Analysis :
Biological Activity
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in antimicrobial, antiviral, and anticancer applications. The following sections provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methyl group and a pyridine-derived thioether. This structural configuration is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .
Antiviral Activity
The compound has also been explored for its antiviral potential. It has been reported to inhibit viral replication in several models, showcasing effectiveness against influenza viruses and other pathogens. Notably, it demonstrated a direct effect on viral load reduction in infected cell cultures .
Anticancer Activity
In the realm of oncology, this compound has shown promise as an anticancer agent. Studies involving various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that the compound significantly inhibits cell proliferation. The IC50 values for these cell lines were reported as low as 0.058 μM, indicating potent antiproliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : It interacts with specific molecular targets involved in cellular proliferation and viral replication.
- Biochemical Pathways : The compound influences various biochemical pathways, including those regulating apoptosis and cell cycle progression.
- Structure-Activity Relationship (SAR) : The presence of the pyridine moiety enhances its biological activity through improved binding affinity to target proteins .
Data Summary
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the structure of this compound:
- Anticancer Evaluation : A study evaluated various derivatives against MCF-7 and HepG2 cell lines, revealing enhanced anticancer activity compared to standard treatments .
- Antiviral Studies : Another investigation assessed the compound's efficacy against influenza viruses, demonstrating significant reductions in viral titers in treated cell cultures .
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine?
Methodological Answer: The synthesis typically involves:
- Thioether formation : Reacting a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) with a pyridinylmethyl thiol derivative under nucleophilic substitution conditions. Phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) are often used to activate the pyrimidine ring for substitution .
- Multi-step functionalization : Introducing the pyridin-4-ylmethylthio group via coupling reactions. For example, using mercaptopyridine derivatives with alkyl halides or Mitsunobu reactions to form thioether linkages .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key Reagents/Conditions:
| Step | Reagents | Conditions |
|---|---|---|
| Activation | POCl₃, DMF | 80–100°C, 4–6 h |
| Thiol coupling | Pyridin-4-ylmethanethiol, K₂CO₃ | Room temperature, 12 h |
| Workup | Ethanol/water | Recrystallization |
Q. How is the structure of this compound characterized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for pyrimidine protons (δ 8.5–9.0 ppm), pyridinyl protons (δ 7.2–8.3 ppm), and methyl groups (δ 2.5–2.8 ppm).
- ¹³C NMR : Signals for pyrimidine carbons (δ 150–170 ppm) and thioether linkages (δ 35–40 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Determines bond angles and dihedral angles between the pyrimidine and pyridinyl rings (e.g., dihedral angle ~65–89°) .
Q. Reference :
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
Methodological Answer:
- Temperature Control : Lower temperatures (0–25°C) reduce undesired polymerization or oxidation of thiol intermediates .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- In Situ Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion.
Example Optimization Table:
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C | 25°C | 15% → 65% |
| Catalyst | None | TBAB | 40% → 75% |
| Solvent | Ethanol | DMF | 50% → 85% |
Q. What strategies resolve contradictions in biological activity data for thioether-containing pyrimidines?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., methyl, halogen, aryl groups) and assess activity against controls .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with enzyme assays .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., thieno[3,2-d]pyrimidines) to identify trends in activity .
Q. Case Study :
- Contradiction : A compound shows high in vitro activity but low in vivo efficacy.
- Resolution : Investigate metabolic stability using liver microsomes and LC-MS to identify rapid degradation pathways .
Q. How does the substitution pattern on the pyrimidine ring influence reactivity and biological interactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 4-position increase electrophilicity, enhancing nucleophilic substitution reactions .
- Thioether Linkages : The (pyridin-4-ylmethyl)thio group improves solubility and membrane permeability, critical for cellular uptake .
- Structure-Activity Relationship (SAR) :
- Methyl at C4 : Enhances metabolic stability by steric hindrance.
- Pyridinylthio at C6 : Facilitates π-π stacking with aromatic residues in enzyme active sites.
Q. Experimental Design :
Synthesize derivatives with varied substituents.
Test enzymatic inhibition (e.g., IC₅₀ values) and correlate with computational docking scores.
Use X-ray crystallography to resolve binding modes.
Q. How to design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cellular Assays :
- Fluorescence Microscopy : Track intracellular localization using fluorescent probes.
- Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
